6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Description
This compound is a boronic ester-functionalized pyrrolo[2,3-c]pyridinone derivative with a tosyl (p-toluenesulfonyl) protecting group. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl conjugates, particularly in pharmaceutical research targeting epigenetic regulators like BET/HDAC inhibitors . The structure features:
- Pyrrolo[2,3-c]pyridinone core: A fused bicyclic system with a lactam moiety.
- Boronate ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables coupling with aryl/heteroaryl halides.
- Tosyl group: Enhances stability and directs reactivity during synthesis.
Properties
IUPAC Name |
6-methyl-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BN2O5S/c1-14-7-9-15(10-8-14)30(26,27)24-12-11-16-17(13-23(6)19(25)18(16)24)22-28-20(2,3)21(4,5)29-22/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQADTQUYBSRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a pyrrolo-pyridine core and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 353.25 g/mol. The presence of the dioxaborolane group is significant for its biological activity as it can participate in various chemical reactions and interactions.
Research indicates that compounds similar to this compound may exhibit their effects through several mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in various signaling pathways. Kinases are critical for cellular processes such as proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that derivatives of pyrrolo[2,3-c]pyridine exhibit antioxidant properties that could protect cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | Inhibition of cell proliferation |
| MCF7 (Breast Cancer) | 0.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.6 | Cell cycle arrest |
These results suggest that the compound may have potential as an anticancer agent.
In Vivo Studies
In vivo studies have further validated the efficacy of the compound in animal models. For instance:
- Xenograft Models : Administration of the compound in mice bearing human tumor xenografts resulted in a significant reduction in tumor size compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses.
Case Studies
Recent case studies have highlighted the potential applications of this compound in treating specific diseases:
- Alzheimer's Disease : A study explored the use of similar pyrrolo[2,3-c]pyridine derivatives as DYRK1A inhibitors, showing promising results in reducing neuroinflammation and improving cognitive function in animal models .
- Cancer Therapy : Another study demonstrated that compounds with similar structures could enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms .
Comparison with Similar Compounds
Key Properties :
Comparison with Similar Compounds
Structural Analogues
A. Pyrrolo[2,3-c]Pyridinone Derivatives
B. Heterocyclic Boronic Esters
C. Furo/Thieno Pyridinones
Reactivity and Functional Comparison
A. Suzuki Coupling Efficiency
B. Solubility and Stability
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying this compound to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling due to the boronate ester moiety. Critical steps include:
- Protection/Deprotection : The tosyl (Ts) group acts as a protecting agent for the pyrrolopyridine nitrogen. Deprotection requires acidic conditions (e.g., HBr/AcOH) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>98%) .
- Yield Optimization : Monitor reaction temperature (60–80°C) and catalyst loading (Pd(PPh₃)₄ at 2–5 mol%) to minimize side reactions like protodeboronation .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C in inert atmospheres (argon) to prevent boronate ester hydrolysis .
- Light Sensitivity : Conduct accelerated degradation studies using UV-Vis spectroscopy (λ = 254 nm) to quantify photolytic byproducts .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at C6, tosyl at N1). ¹¹B NMR confirms boronate ester integrity (δ ~30 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 483.2) .
Advanced Research Questions
Q. How can competing reaction pathways be minimized during its use in cross-coupling reactions?
- Methodological Answer :
- Solvent Selection : Use degassed THF or dioxane to reduce oxidative side reactions. Additives like K₃PO₄ improve coupling efficiency by stabilizing the Pd catalyst .
- Competing Protodeboronation : Pre-dry reagents and employ microwave-assisted synthesis to shorten reaction times, reducing exposure to moisture .
- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict electron-deficient aryl halides as optimal partners, minimizing steric clashes .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in C–H activation reactions?
- Methodological Answer :
- Variable Screening : Systematically test Pd(II)/Pd(0) catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos vs. SPhos) to identify context-dependent efficacy .
- Kinetic Studies : Use in situ IR or Raman spectroscopy to track intermediate formation rates and identify bottlenecks .
Q. How does the tosyl group influence the compound’s reactivity in heterocyclic functionalization?
- Methodological Answer :
- Electronic Effects : The tosyl group withdraws electron density, activating the pyrrolopyridine core for nucleophilic attack. Compare reactivity with analogues (e.g., Boc-protected) via Hammett plots .
- Steric Impact : Molecular dynamics simulations (e.g., AMBER) reveal steric hindrance at N1, directing regioselectivity in alkylation reactions .
Key Research Gaps and Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
